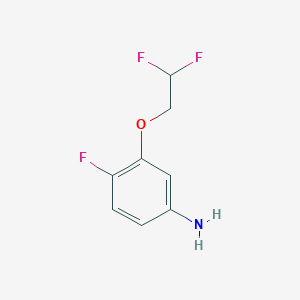

3-(2,2-Difluoroethoxy)-4-fluoroaniline

Description

3-(2,2-Difluoroethoxy)-4-fluoroaniline is a fluorinated aromatic amine characterized by a difluoroethoxy (–OCH₂CF₂H) substituent at the 3-position and a fluorine atom at the 4-position of the aniline ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, and materials science.

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOJZKHQVGINCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OCC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-fluoroaniline typically involves the introduction of fluorine-containing substituents. One common method is the reaction of 4-fluoroaniline with 2,2-difluoroethanol under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines or alcohols.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-fluoroaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The difluoroethoxy group in this compound is a strong EWG, reducing the electron density of the aromatic ring and enhancing the stability of the amine group against oxidation compared to analogs with electron-donating substituents (e.g., benzyloxy in ). This property is critical for intermediates requiring prolonged shelf life .

- In contrast, smaller substituents like –OCHF₂ (in ) or –SO₂CF₂H (in ) offer better accessibility for electrophilic substitution .

Molecular Weight and Solubility

- The molecular weight of this compound (215.15 g/mol) is lower than that of benzyloxy- or tolyloxy-substituted analogs (e.g., 337.39 g/mol in ), suggesting improved solubility in polar solvents. This trait is advantageous for solution-phase synthesis or formulation in drug delivery systems .

Biological Activity

3-(2,2-Difluoroethoxy)-4-fluoroaniline is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NO. The presence of the difluoroethoxy group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The fluorine atoms can also influence the compound's reactivity and binding affinity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that compounds with similar structures can act as inhibitors or substrates for cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of endogenous compounds.

Potential Mechanisms:

- Enzyme Inhibition : The difluoroethoxy group may facilitate binding to active sites of enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : By interacting with receptors or other signaling molecules, the compound could influence pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anticancer Properties : There is ongoing investigation into the compound's efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Relevant Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.